molecular formula C4H6O B585040 Methacrolein-13C CAS No. 1119514-41-8

Methacrolein-13C

Cat. No.: B585040
CAS No.: 1119514-41-8
M. Wt: 71.083
InChI Key: STNJBCKSHOAVAJ-LBPDFUHNSA-N
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Description

Methacrolein itself is an unsaturated aldehyde, characterized by its clear, colorless, and flammable liquid form . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction can be catalyzed by various catalysts, including diethylammonium acetate, which facilitates the formation of methacrolein with high selectivity . The reaction conditions typically involve mild temperatures and controlled reaction times to optimize yield and selectivity.

Industrial Production Methods

Industrially, methacrolein is produced through the oxidation of isobutene or the condensation of formaldehyde and propionaldehyde. The use of layered double hydroxides intercalated with L-proline as catalysts has been shown to improve the selectivity and yield of methacrolein . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methacrolein undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents can be used for addition reactions.

Major Products

    Oxidation: Methacrylic acid.

    Reduction: 2-Methylpropanal.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methacrolein-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of methacrolein involves its reactivity as an unsaturated aldehyde. The carbonyl group is highly reactive, allowing it to participate in various addition and condensation reactions. The molecular targets and pathways involved include nucleophilic addition to the carbonyl carbon and electrophilic addition to the double bond .

Comparison with Similar Compounds

Methacrolein is similar to other unsaturated aldehydes such as acrolein and crotonaldehyde. its unique structure, with a methyl group attached to the double bond, gives it distinct reactivity and properties. This makes methacrolein particularly useful in the synthesis of methacrylic acid and its derivatives .

List of Similar Compounds

  • Acrolein
  • Crotonaldehyde
  • Methyl vinyl ketone

Methacrolein-13C stands out due to its isotopic labeling, which enhances its utility in research applications, providing insights into complex chemical and biological processes.

Properties

IUPAC Name

2-methyl(113C)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNJBCKSHOAVAJ-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857958
Record name 2-Methyl(1-~13~C)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119514-41-8
Record name 2-Methyl(1-~13~C)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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